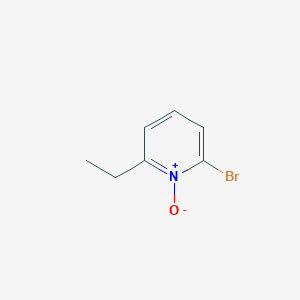

2-Bromo-6-ethylpyridine 1-oxide

Description

2-Bromo-6-ethylpyridine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2, an ethyl group at position 6, and an oxygen atom at the 1-position (N-oxide). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-bromo-6-ethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-2-6-4-3-5-7(8)9(6)10/h3-5H,2H2,1H3 |

InChI Key |

RYMSPPQBKBRUQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=[N+](C(=CC=C1)Br)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-6-ethylpyridine 1-oxide with three analogs: 4-bromo-2-methylpyridine 1-oxide (), 2,4,6-tribromopyridine 1-oxide (), and 3-n-butyl-2,6-dicyanopyridine ().

*Estimated values for this compound are based on structural analogs.

†Predicted using computational models or empirical trends.

Key Observations:

Substituent Effects: Bromine position significantly impacts electronic properties. For example, bromine at C2 (target compound) may increase electrophilicity at C3 compared to bromine at C4 (4-bromo-2-methylpyridine 1-oxide) due to resonance and inductive effects . Ethyl vs.

Density and Molecular Weight :

- The tribromo derivative (331.79 g/mol) has a higher density (2.54 g/cm³) due to bromine’s heavy atom effect, whereas the target compound’s density is likely lower (~1.5–1.7 g/cm³) due to fewer bromines and a lighter ethyl group .

Acidity (pKa) :

- The N-oxide group lowers the pKa of pyridine derivatives. The tribromo analog’s pKa (-2.36) reflects strong electron-withdrawing effects from three bromines, while the target compound’s pKa (~0.5–1.5) is less acidic due to the electron-donating ethyl group .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-6-ethylpyridine 1-oxide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves two stages: (1) bromination of 6-ethylpyridine followed by (2) oxidation to form the N-oxide. For bromination, regioselective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ . Oxidation to the N-oxide is commonly performed with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C . Yield optimization requires strict control of stoichiometry (e.g., 1.1 equivalents of mCPBA) and exclusion of moisture. Impurities such as over-oxidized byproducts can be minimized by monitoring reaction progress via TLC or HPLC.

Advanced: How does the N-oxide moiety in this compound alter its reactivity compared to non-oxidized analogs in cross-coupling reactions?

Methodological Answer:

The N-oxide group enhances electron density at the pyridine ring, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, the bromine atom’s leaving-group ability may be reduced due to increased resonance stabilization. To address this, researchers should employ stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) and elevated temperatures (80–100°C) in polar aprotic solvents like DMF . Contrast this with non-oxidized analogs, where milder conditions suffice. Computational studies (DFT) are recommended to map electronic effects and predict regioselectivity in multi-step syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

Key techniques include:

- ¹H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and ethyl group signals (triplet at δ 1.3 ppm for CH₃, quartet at δ 2.7 ppm for CH₂ adjacent to pyridine) .

- ¹³C NMR : The N-oxide shifts the carbon adjacent to nitrogen upfield by ~10 ppm compared to non-oxidized analogs .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 218.992 (C₇H₉BrNO⁺).

- IR : N-O stretch near 1260–1300 cm⁻¹ . Always compare with literature data for structurally similar N-oxides (e.g., 4-Bromo-2,3-dimethylpyridine 1-oxide) to validate assignments .

Advanced: How can researchers resolve contradictions in observed vs. predicted reaction outcomes during functionalization of this compound?

Methodological Answer:

Discrepancies often arise from unanticipated steric or electronic effects. For example:

- Unexpected Substitution Sites : Use Hammett plots to correlate substituent effects with reaction rates. If bromine fails to act as a leaving group, consider switching to iodide via Finkelstein reaction .

- Low Coupling Efficiency : Screen alternative catalysts (e.g., PdCl₂(dppf) instead of Pd(PPh₃)₄) or additives (e.g., TBAB for phase-transfer catalysis) .

- Byproduct Formation : Conduct kinetic studies (e.g., in situ IR monitoring) to identify intermediate species. Statistical tools (e.g., ANOVA) can isolate critical variables (temperature, catalyst loading) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

- Waste Disposal : Treat brominated waste with 10% NaHSO₃ before disposal in halogenated waste streams .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Target Identification : Use molecular docking to predict binding affinity with enzymes (e.g., kinases) or receptors. Compare with analogs like 3-Ethynyl-pyridine 1-oxide, where the N-oxide enhances hydrogen-bonding capacity .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Include positive controls (e.g., indomethacin) and dose-response curves .

- Metabolic Stability : Perform liver microsome studies to assess oxidative degradation. LC-MS/MS quantifies parent compound and metabolites .

- Data Validation : Use blinded replicates and statistical analysis (e.g., Student’s t-test) to confirm reproducibility .

Basic: What are the key differences in physicochemical properties between this compound and its non-oxidized counterpart?

Methodological Answer:

- Solubility : The N-oxide increases polarity, enhancing solubility in polar solvents (e.g., water, ethanol) compared to 2-Bromo-6-ethylpyridine .

- Stability : The N-oxide is hygroscopic and prone to decomposition under acidic conditions. Store under neutral pH and anhydrous conditions .

- Melting Point : N-oxides generally exhibit higher melting points (e.g., 4-Bromo-2,3-dimethylpyridine 1-oxide melts at 110–115°C) due to dipole-dipole interactions .

Advanced: How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient sites prone to nucleophilic attack .

- Transition State Modeling : Use Gaussian or ORCA to compare activation energies for competing pathways (e.g., C-2 vs. C-4 substitution) .

- MD Simulations : Predict solvent effects on reaction trajectories (e.g., DMSO stabilizes charged intermediates better than THF) . Validate predictions with kinetic isotope effect (KIE) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.